1-Methyl-3,4-dihydroquinoxalin-2(1H)-one is a nitrogen-containing heterocyclic compound that belongs to the class of quinoxalinones. This compound has garnered attention due to its potential biological activities, including antibacterial and antitumor properties. The structure consists of a quinoxaline core with a methyl group at the nitrogen position and a carbonyl group at position two, contributing to its reactivity and interaction with biological targets.
The compound can be synthesized through various methods, which often involve the reaction of o-phenylenediamines with carbonyl compounds. It has been studied for its derivatives and biological applications, particularly in medicinal chemistry.
1-Methyl-3,4-dihydroquinoxalin-2(1H)-one is classified as a dihydroquinoxaline derivative. It is part of a larger family of compounds known for their diverse pharmacological properties.
The synthesis of 1-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves several chemical reactions:
For example, one method involves heating o-phenylenediamine with an aldehyde in the presence of a base such as triethylamine in dimethyl sulfoxide (DMSO) at elevated temperatures, which facilitates the formation of the quinoxaline structure while ensuring good yields and purity of the final product .
1-Methyl-3,4-dihydroquinoxalin-2(1H)-one has a molecular formula of . Its structure features:
1-Methyl-3,4-dihydroquinoxalin-2(1H)-one participates in various chemical reactions due to its electrophilic nature. Notable reactions include:
For instance, when reacted with aldehydes under specific conditions, it generates azomethine ylides that can subsequently undergo cycloaddition to yield various substituted heterocycles .
The mechanism of action for 1-methyl-3,4-dihydroquinoxalin-2(1H)-one in biological systems typically involves:
Research indicates that certain derivatives exhibit significant antibacterial activity against various strains, suggesting that the mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
1-Methyl-3,4-dihydroquinoxalin-2(1H)-one is typically characterized by:
The compound is soluble in polar organic solvents such as DMSO and ethanol but shows limited solubility in water. It exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
1-Methyl-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:
Classical syntheses of the 1-methyl-3,4-dihydroquinoxalin-2(1H)-one core rely on cyclocondensation reactions between substituted o-phenylenediamines and α-carbonyl acid derivatives. Using methylamine-containing diamine precursors allows direct incorporation of the N-methyl group. For example, 6-chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS: 80484-00-0) is synthesized via condensation of 4-chloro-o-phenylenediamine with methylamine-treated pyruvate esters, yielding the bicyclic scaffold with the chloro substituent regioselectively positioned at C6 [5]. These reactions often require stoichiometric Brønsted or Lewis acid catalysts (p-TsOH, ZnCl₂) and high temperatures (refluxing dioxane/ethanol), leading to moderate yields (50–75%). Challenges arise with unsymmetrical diamines, where regioisomeric mixtures form due to competing nucleophilic attacks by the amino groups. Separation becomes problematic with electron-withdrawing substituents (e.g., −COOH, −CN), necessitating chromatographic purification [7].
Table 1: Classical Synthesis of Key Derivatives
Substituent Position | Precursor | Conditions | Yield (%) | Regioselectivity (SYN:ANTI) |
---|---|---|---|---|
6-Cl | 4-Chloro-o-phenylenediamine | DMF, p-TsOH, Δ, 24h | 72 | >95:5 (SYN) |
7-COOH | 3-Amino-4-aminobenzoic acid | Dioxane, Δ, 1h | 50 | 50:50 |
6-NO₂ | 4-Nitro-o-phenylenediamine | EtOH, H₂SO₄, reflux, 3h | 65 | 90:10 (ANTI) |
Enantioselective routes to chiral 3-substituted-1-methyl-3,4-dihydroquinoxalin-2(1H)-ones leverage organocatalysts or metal complexes to install stereocenters. Hydrogen-bonding organocatalysts (e.g., thiourea derivatives) enable Michael additions of enolizable carbonyls to N-alkylated quinoxalinone acceptors, achieving >90% ee for 3-alkyl/arylalkyl derivatives. In a representative approach, the prochiral enol tautomer of 1-methyl-3,4-dihydroquinoxalin-2(1H)-one adds to β-nitrostyrenes under Takemoto’s catalyst (5 mol%), yielding 3-(2-nitro-1-phenylethyl) adducts with 94% ee [1]. Metal-based strategies employ Cu(II)-BOX complexes for α-aminations, inserting diazo compounds at C3 with 85–91% ee. Recent advances combine photoredox catalysis with chiral anion-binding catalysts to generate C3-stereocenters via radical intermediates, broadening access to non-stabilized carbon radicals [1] [6].
One-pot assemblies utilize in situ-generated azomethine ylides from 1-methyl-3,4-dihydroquinoxalin-2(1H)-one precursors. Condensation with aldehydes yields electron-deficient iminium intermediates, which undergo decarboxylative dipolar cycloadditions. For example, glyoxylic acid and α-amino acids form ylides that add regiospecifically to maleimides, producing pyrrolidine-fused quinoxalinones with three new bonds and two stereocenters in a single step. This strategy constructs spirocyclic architectures (e.g., spiro[indole-pyrroloquinoxalinones]) critical for bioactive compound libraries [1]. Microwave irradiation enhances reaction efficiency (20 min vs. 72h thermal), suppressing diastereomer formation.
Late-stage C−H functionalization of preassembled 1-methyl-3,4-dihydroquinoxalin-2(1H)-one cores employs Pd/Cu co-catalysis for arylations, alkylations, or heteroatom insertions. Key approaches include:
Table 2: Catalytic Asymmetric and C−H Functionalization Methods
Method | Catalyst System | Substrate Scope | ee (%) | Yield Range (%) |
---|---|---|---|---|
Michael Addition | Takemoto’s thiourea | β-Aryl-nitroolefins | 90–94 | 70–88 |
α-Amination | Cu(OTf)₂/(R)-Ph-BOX | Diazoacetates | 85–91 | 65–82 |
C6 Arylation | Pd(OAc)₂/PCy₃/K₂CO₃ | Aryl iodides | N/A | 55–78 |
C3 Trifluoromethylation | Ru(bpy)₃Cl₂/Umemoto reagent | N-Methylquinoxalinone | N/A | 62–75 |
A breakthrough method edits the benzimidazole core via single-carbon insertion using in situ-generated N-heterocyclic carbenes (NHCs). When 1-methylbenzimidazolium salts react with 2-(methylsulfonyl)chromones under basic conditions (NaH, NMP, 5°C), the chromone’s C2 carbon inserts into the NHC, yielding (Z)-3-(2-phenyl-2-oxoethylidene)-1-methyl-3,4-dihydroquinoxalin-2(1H)-ones. The mechanism involves:
Optimization revealed NMP as the optimal solvent (99% yield at 0.3 mmol scale), while elevated temperatures or polar solvents (DMF) degraded yields. Unexpectedly, 1-methyl-3-phenylbenzimidazolium diverted the pathway to form a pentacyclic phenazine via single-carbon transfer, highlighting the reaction’s sensitivity to sterics. This method bypasses traditional diamine condensations, enabling rapid access to C3-alkylidene derivatives for anticancer screening [3] [4].
Table 3: NHC-Mediated Carbon Insertion Substrate Scope
NHC Precursor | Product Structure | Yield (%) | Key Condition |
---|---|---|---|
1,3-Dimethylbenzimidazolium iodide | (Z)-3-(2-Oxo-2-phenylethylidene) derivative | 99 | NMP, 5°C, 24h |
1,3-Dibenzylbenzimidazolium iodide | C3-Alkylidene-N-benzyl analog | 54 | NMP, 5°C, 48h |
1-Methyl-3-phenylbenzimidazolium iodide | [1]Benzopyrano[2,3-b]phenazine | 92 | Competitive cyclization |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: